molecular formula C11H23NO B13288687 2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol

2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol

Cat. No.: B13288687
M. Wt: 185.31 g/mol
InChI Key: TWMSULQRUOTQBL-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol is an organic compound with the molecular formula C11H23NO It is a cyclopropyl derivative, which means it contains a cyclopropyl group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol typically involves the reaction of cyclopropyl ethylamine with 4-methylpentan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group in its structure may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    4-Methylpentan-1-ol: A related alcohol without the cyclopropyl group.

    Cyclopropyl ethylamine: A compound with a similar structure but different functional groups.

Uniqueness

2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol is unique due to the combination of the cyclopropyl group and the amino alcohol structure. This combination imparts specific chemical properties that make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(1-cyclopropylethylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C11H23NO/c1-8(2)6-11(7-13)12-9(3)10-4-5-10/h8-13H,4-7H2,1-3H3

InChI Key

TWMSULQRUOTQBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC(C)C1CC1

Origin of Product

United States

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